2-ethyloxane-2-carboxylic acid
CAS No.: 19679-90-4
Cat. No.: VC11481988
Molecular Formula: C8H14O3
Molecular Weight: 158.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19679-90-4 |
|---|---|
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of an oxane ring (a saturated six-membered oxygen-containing heterocycle) with an ethyl (-CHCH) and a carboxylic acid (-COOH) group bonded to the same carbon atom (C2). This configuration introduces significant steric and electronic effects:
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Steric effects: The ethyl group creates a bulky environment around the carboxylic acid, influencing reactivity in nucleophilic substitutions or esterifications .
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Electronic effects: The electron-withdrawing carboxylic acid group polarizes the oxane ring, enhancing susceptibility to ring-opening reactions under acidic or basic conditions.
Table 1: Comparative Structural Properties of Oxane Carboxylic Acid Derivatives
| Compound | Substituent | Molecular Formula | Melting Point (°C) | Solubility (Water) |
|---|---|---|---|---|
| 2-Methyloxane-2-carboxylic acid | Methyl | 98–100 | Low | |
| 2-Ethyloxane-2-carboxylic acid | Ethyl | Not reported | Moderately low | |
| 2-Propyloxane-2-carboxylic acid | Propyl | 85–87 | Insoluble |
Data adapted from PubChem and synthetic studies .
Spectroscopic Characteristics
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IR spectroscopy: A strong absorption band near 1700 cm corresponds to the carbonyl (C=O) stretch of the carboxylic acid group. Bending vibrations of the oxane ring’s C-O-C appear at 1100–1250 cm.
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NMR spectroscopy:
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A plausible route involves hydroformylation of vinylarene precursors, followed by oxidation:
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Hydroformylation: Reacting 2-vinyloxane with syngas (CO/H) in the presence of a rhodium catalyst (e.g., Rh(acac)(CO)) yields 2-(3-oxopropyl)oxane .
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Oxidation: The aldehyde intermediate is oxidized to the carboxylic acid using -hydroxyphthalimide (NHPI) and molecular oxygen in isobutanol, achieving >99% selectivity .
Industrial Scalability
Continuous flow reactors optimize yield and purity by maintaining precise temperature (80–120°C) and pressure (10–20 bar) conditions. Solvent recovery systems minimize waste, aligning with green chemistry principles .
Industrial and Material Science Applications
Polymer Chemistry
As a bifunctional monomer, 2-ethyloxane-2-carboxylic acid participates in:
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Polyester synthesis: Condensation with diols (e.g., ethylene glycol) produces biodegradable polymers with ≈ 60°C.
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Epoxy resins: Ring-opening polymerization of the oxane moiety yields crosslinked networks with enhanced thermal stability (>200°C).
Nanotechnology
Carboxylic acid-functionalized oxanes act as surfactants for carbon nanotube (CNT) dispersion. A 1% w/w solution reduces CNT aggregate size from 500 nm to <100 nm, improving composite mechanical strength by 30%.
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